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molecular formula C29H34Cl4F2N4O3 B1259575 Mioflazine hydrochloride CAS No. 79467-24-6

Mioflazine hydrochloride

Cat. No. B1259575
M. Wt: 666.4 g/mol
InChI Key: CAEGSEJNBXUDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766125

Procedure details

A mixture of 4.05 parts of 2-chloro-N-(2,6-dichlorophenyl)acetamide, 5.6 parts of 1-[4,4-bis(4-fluorophenyl)butyl]-2-piperazinecarboxamide, 2.94 parts of N,N-diethylethanamine and 63 parts of N,N-dimethylformamide was stirred for 5 hours at 70° C. The reaction mixture was poured onto ice-water. The precipitated product was filtered off and dissolved in dichloromethane. The solution was washed with water, dried, filtered and evaporated. The residue was purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was converted into the hydrochloride salt in 2-propanone and 2-propanol. The salt was filtered off and stirred for 30 minutes in 1,1'-oxybisethane, yielding 4.54 parts of 3-(aminocarbonyl)-4-[4,4-bis(4-fluorophenyl)butyl]-N-(2,6-dichlorophenyl)-1-piperazineacetamide dihydrochloride monohydrate; mp. 182.7° C. (compound 72).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[4,4-bis(4-fluorophenyl)butyl]-2-piperazinecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:13])=[O:4].[F:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]([C:34]2[CH:39]=[CH:38][C:37]([F:40])=[CH:36][CH:35]=2)[CH2:22][CH2:23][CH2:24][N:25]2[CH2:30][CH2:29][NH:28][CH2:27][CH:26]2[C:31]([NH2:33])=[O:32])=[CH:17][CH:16]=1.C(N(CC)CC)C>CN(C)C=O>[OH2:4].[ClH:1].[ClH:1].[NH2:33][C:31]([CH:26]1[N:25]([CH2:24][CH2:23][CH2:22][CH:21]([C:18]2[CH:17]=[CH:16][C:15]([F:14])=[CH:20][CH:19]=2)[C:34]2[CH:39]=[CH:38][C:37]([F:40])=[CH:36][CH:35]=2)[CH2:30][CH2:29][N:28]([CH2:2][C:3]([NH:5][C:6]2[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=2[Cl:13])=[O:4])[CH2:27]1)=[O:32] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)NC1=C(C=CC=C1Cl)Cl
Name
1-[4,4-bis(4-fluorophenyl)butyl]-2-piperazinecarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCCN1C(CNCC1)C(=O)N)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred for 5 hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
WASH
Type
WASH
Details
The solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column-chromatography over silica gel using
ADDITION
Type
ADDITION
Details
a mixture of trichloromethane and methanol (95:5 by volume) as eluent
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the eluent was evaporated
FILTRATION
Type
FILTRATION
Details
The salt was filtered off
STIRRING
Type
STIRRING
Details
stirred for 30 minutes in 1,1'-oxybisethane
Duration
30 min

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O.Cl.Cl.NC(=O)C1CN(CCN1CCCC(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F)CC(=O)NC1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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